molecular formula C19H13N3OS B13870101 N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide CAS No. 52334-39-1

N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide

Cat. No.: B13870101
CAS No.: 52334-39-1
M. Wt: 331.4 g/mol
InChI Key: LVFKRZVWBVDHBL-UHFFFAOYSA-N
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Description

N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-b]pyridine core fused with a benzamide moiety. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 2-aminopyridine with α-bromoacetophenone to form the thiazolo[4,5-b]pyridine core. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using solvent-free methods such as laser-assisted synthesis. This approach utilizes a Nd-YAG laser to induce the cyclization reaction, significantly reducing reaction time and eliminating the need for solvents and metal catalysts .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide primarily involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on PI3K is attributed to the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. This binding disrupts the enzyme’s activity, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide stands out due to its unique combination of nitrogen and sulfur atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency makes it a valuable compound for drug discovery and development .

Properties

CAS No.

52334-39-1

Molecular Formula

C19H13N3OS

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-phenyl-[1,3]thiazolo[4,5-b]pyridin-5-yl)benzamide

InChI

InChI=1S/C19H13N3OS/c23-18(13-7-3-1-4-8-13)21-16-12-11-15-17(20-16)22-19(24-15)14-9-5-2-6-10-14/h1-12H,(H,20,21,23)

InChI Key

LVFKRZVWBVDHBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=N3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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